5-Methoxy-2-methyl-4-thiocyanato-phenol
Description
5-Methoxy-2-methyl-4-thiocyanato-phenol is a substituted phenol derivative featuring a methoxy group (-OCH₃) at position 5, a methyl group (-CH₃) at position 2, and a thiocyanato (-SCN) group at position 3. This compound combines electron-donating (methoxy, methyl) and pseudohalide (thiocyanato) substituents, which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(4-hydroxy-2-methoxy-5-methylphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NO2S/c1-6-3-9(13-5-10)8(12-2)4-7(6)11/h3-4,11H,1-2H3 |
InChI Key |
YRXGIYXRCPNLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)OC)SC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Thiocyanato-Containing Compounds
Thiocyanato groups are prevalent in heterocyclic and aromatic systems. Key comparisons include:
Compound 7f (5-Acetyl-3-phenyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole)
- Substituents: Thiocyanato is absent, but a thiazolidinone ring and acetyl group dominate.
- IR Data: Strong CO stretches at 1661 cm⁻¹ (acetyl) and 1629 cm⁻¹ (thiazolinone) .
- Thermal Stability : High melting point (250–252°C) due to extended conjugation and hydrogen bonding.
5-Methoxy-2-methyl-4-thiocyanato-phenol
Isocyanato vs. Thiocyanato Phenols
lists Phenol,5-isocyanato-2-methyl- (CAS 221344-14-5), an isocyanato analog of the target compound.
| Property | 5-Methoxy-2-methyl-4-thiocyanato-phenol | 5-Isocyanato-2-methyl-phenol |
|---|---|---|
| Substituents | -SCN (position 4), -OCH₃ (5), -CH₃ (2) | -NCO (position 5), -CH₃ (2) |
| Reactivity | Thiocyanato: less reactive, pseudohalide | Isocyanato: highly reactive, electrophilic |
| Applications | Potential as a ligand or intermediate | Likely used in polymer synthesis |
| Thermal Stability | Moderate (predicted) | Likely lower due to reactive -NCO |
The thiocyanato group’s lower electrophilicity reduces its reactivity toward nucleophiles compared to isocyanato derivatives, making it more stable under ambient conditions .
Methoxy-Substituted Phenols
highlights 3-Methoxyphenyl isocyanate and 4-Methoxyphenylhydrazine hydrochloride , emphasizing positional effects of methoxy groups:
| Compound | Methoxy Position | Key Functional Group |
|---|---|---|
| 5-Methoxy-2-methyl-4-thiocyanato-phenol | 5 | -SCN |
| 3-Methoxyphenyl isocyanate | 3 | -NCO |
| 4-Methoxyphenylhydrazine HCl | 4 | -NHNH₂ |
- Electronic Effects : The methoxy group at position 5 in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution at positions 2 and 4.
- Solubility: Methoxy groups enhance solubility in polar solvents compared to non-substituted phenols .
Spectral and Analytical Comparisons
NMR and IR Spectroscopy
- ¹H NMR :
- ¹³C NMR :
- IR :
Elemental Analysis
Comparisons with thiocyanato-containing compounds (e.g., 7j, C₂₈H₁₈N₄O₂S₃) suggest the target’s sulfur and nitrogen content would align with its molecular formula (C₉H₉NO₂S).
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